molecular formula C7H6F2S B13460654 4-(Difluoromethyl)benzene-1-thiol

4-(Difluoromethyl)benzene-1-thiol

Cat. No.: B13460654
M. Wt: 160.19 g/mol
InChI Key: FPUPALDIDUPMOR-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)benzene-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with a difluoromethyl group (-CF2H)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)benzene-1-thiol typically involves the introduction of the difluoromethyl group onto a benzene ring followed by the introduction of the thiol group. One common method involves the use of difluoromethylation reagents to introduce the -CF2H group onto a benzene derivative. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced reagents and catalysts to ensure high yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol group participates in nucleophilic displacement reactions, particularly in forming difluoromethylthioether derivatives. For example:

  • Reaction with HCF2Cl : Under basic conditions, 4-(difluoromethyl)benzene-1-thiol reacts with chlorodifluoromethane (HCF2Cl) to form benzyl difluoromethylthioether (1a ) in 61% yield. This proceeds via an SN2 mechanism facilitated by tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1) as a phase-transfer catalyst .

  • Chlorination and Phthalimide Coupling : Treatment with chlorine gas generates a reactive HCF2SCl intermediate, which reacts with potassium phthalimide to yield N-difluoromethylthiophthalimide (1 ) in 76% yield .

StepReagents/ConditionsProductYield
1HCF2Cl, NaOH, TDA-1, 60°C1a 61%
2Cl2 (1.0 M in CHCl3), −30°C → 23°CHCF2SCl
3K-phthalimide, 8 h1 76%

Electrophilic Difluoromethylthiolation

The compound serves as a difluoromethylthiolating agent for heteroarenes. In DMF at 80°C with NaCl, it transfers the SCF2H group to substrates like indoles and pyrroles . Key examples include:

  • Indole Functionalization : Indole reacts with N-difluoromethylthiophthalimide (1 ) to form 3-(difluoromethylthio)-1H-indole in 85% yield.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance reactivity, while nonpolar solvents like toluene reduce yields .

Photocatalytic Difluoromethylation

Under visible-light catalysis, the thiol group facilitates radical-based difluoromethylation. For instance:

  • With Ru(bpy)3Cl2 : In acetone under blue LED irradiation, the compound participates in regioselective C–H difluoromethylation of alkenes, forming β-difluoromethylthio adducts .

  • Mechanism : The reaction involves a radical chain process, where the thiol acts as a hydrogen donor to stabilize transient CF2 radicals .

Disulfide Formation

Oxidation of the thiol group leads to disulfide derivatives, a common pathway in sulfur chemistry:

  • Air Oxidation : Prolonged exposure to air results in 4,4'-disulfanediyldi(4-(difluoromethyl)benzene) (2i ) with a 64% yield .

  • Controlled Oxidation : Using iodine or peroxides in dichloromethane selectively generates disulfides without over-oxidation to sulfonic acids .

Thiol-Maleimide Conjugation

The thiol group undergoes Michael addition to maleimides, forming stable thioether adducts. Key data:

  • Rate Constants : Second-order rate constants range from 40–200 M⁻¹s⁻¹, depending on the maleimide’s electronic properties .

  • Product Stability : Adducts like 10a and 10b are isolated as single diastereomers in >90% yield, demonstrating high stereoselectivity .

Interfacial Reactivity on Gold Surfaces

In single-molecule conductance studies, the thiol group binds to Au electrodes, forming self-assembled monolayers. Notably:

  • Electric Field Effects : Under 100 mV bias, the thiolate-Au bond undergoes hydrolysis to form Au–S covalent bonds, altering conductance from 10⁻².6 G0 to 10⁻².2 G0 .

  • Acid Catalysis : Addition of trifluoroacetic acid accelerates interfacial reactions, mimicking natural enzymatic environments .

Limitations and Side Reactions

  • Competitive Bromine Substitution : In bromoarene substrates, competing SMe2 substitution at bromine reduces yields (e.g., 51% yield for 9b vs. 7% for 9b′ ) .

  • Electron-Deficient Substrates : Pyridines and nitroarenes show low reactivity due to poor nucleophilicity .

This compound’s versatility in nucleophilic, radical, and interfacial reactions makes it valuable in pharmaceuticals, materials science, and catalysis. Further studies should explore its applications in asymmetric synthesis and bioorthogonal chemistry.

Scientific Research Applications

4-(Difluoromethyl)benzene-1-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)benzene-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)benzene-1-thiol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C7H6F2S

Molecular Weight

160.19 g/mol

IUPAC Name

4-(difluoromethyl)benzenethiol

InChI

InChI=1S/C7H6F2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7,10H

InChI Key

FPUPALDIDUPMOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)F)S

Origin of Product

United States

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